molecular formula C9H12N2 B13341281 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine

Cat. No.: B13341281
M. Wt: 148.20 g/mol
InChI Key: ZAERKYWJSNSXFK-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitropyridine with isopropenyl magnesium bromide, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(prop-1-en-2-yl)pyridine: Similar structure but lacks the amine group.

    2-(prop-1-en-2-yl)pyridin-3-amine: Similar structure but lacks the methyl group.

    4-Methylpyridin-3-amine: Similar structure but lacks the isopropenyl group.

Uniqueness

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine is unique due to the presence of both the methyl and isopropenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-2-prop-1-en-2-ylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-5H,1,10H2,2-3H3

InChI Key

ZAERKYWJSNSXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=C)C)N

Origin of Product

United States

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